1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
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Description
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H27Cl2FN2O3 and its molecular weight is 433.35. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Applications
Research into new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives has demonstrated dual activity at 5-HT1A serotonin receptors and the serotonin transporter, suggesting potential as a new class of antidepressant drugs. These compounds, including analogs with modifications at the aryl piperazine moiety, have shown high affinity for both 5-HT1A receptors and serotonin transporters, indicating a promising pharmacological profile for antidepressant agents with a dual mechanism of action (Martínez et al., 2001).
Radiopharmaceutical Development
The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, has been described for no-carrier-added fluorine-18 labeling. This process is significant for the development of radiopharmaceuticals for PET imaging, offering insights into dopamine-related disorders and potential therapeutic applications (Haka & Kilbourn, 1990).
Chemical Synthesis Techniques
Studies on the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol have provided key steps in the synthesis of neuroleptic agents Fluspirilen and Penfluridol. These findings demonstrate the chemical versatility and utility of fluorophenyl piperazine derivatives in synthesizing complex pharmaceutical agents (Botteghi et al., 2001).
Serotonin Reuptake Inhibitors
The development of new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines has explored their role as serotonin-selective reuptake inhibitors (SSRIs), aiming for an improved adverse reaction profile compared to traditional SSRIs. These studies highlight the continuous effort to enhance the efficacy and safety of SSRIs for treating depression and other conditions (Dorsey et al., 2004).
Scale-Up Synthesis for Therapeutics
Efforts to develop a robust process for the kilogram-scale preparation of dopamine uptake inhibitor GBR-12909 have focused on eliminating chromatographic purifications and using environmentally friendly reagents, highlighting the importance of sustainable and efficient manufacturing practices in the pharmaceutical industry (Ironside et al., 2002).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3.2ClH/c1-25-19-4-2-3-5-20(19)26-15-18(24)14-22-10-12-23(13-11-22)17-8-6-16(21)7-9-17;;/h2-9,18,24H,10-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFRZAUQDBEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride |
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